molecular formula C7H12N2O5S B12663532 (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate CAS No. 94349-42-5

(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate

Cat. No.: B12663532
CAS No.: 94349-42-5
M. Wt: 236.25 g/mol
InChI Key: XBKYCJUEELIJNY-UHFFFAOYSA-N
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Description

(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is a chemical compound with the molecular formula C7H10N2O.H2O4S and a molecular weight of 236.25 g/mol. It is known for its unique structure, which includes both ammonium and hydroxyphenyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate typically involves the reaction of 3-methyl-2-hydroxyaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 3-methyl-2-hydroxyaniline, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-3-methyl-2-hydroxyphenyl)ammonium sulphate
  • (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium chloride
  • (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium nitrate

Uniqueness

(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

94349-42-5

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

2,4-diamino-6-methylphenol;sulfuric acid

InChI

InChI=1S/C7H10N2O.H2O4S/c1-4-2-5(8)3-6(9)7(4)10;1-5(2,3)4/h2-3,10H,8-9H2,1H3;(H2,1,2,3,4)

InChI Key

XBKYCJUEELIJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N)N.OS(=O)(=O)O

Origin of Product

United States

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